Xylitol-5-13C

説明

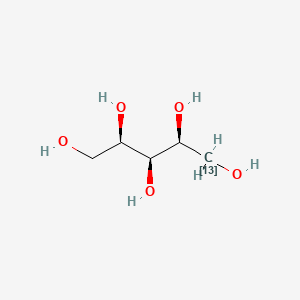

Structure

2D Structure

3D Structure

特性

分子式 |

C5H12O5 |

|---|---|

分子量 |

153.14 g/mol |

IUPAC名 |

(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1 |

InChIキー |

HEBKCHPVOIAQTA-MCQUNOCDSA-N |

異性体SMILES |

C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |

正規SMILES |

C(C(C(C(CO)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Untapped Potential of Xylitol-5-13C in Elucidating Metabolic Flux

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the principles and methodologies described in this guide are well-established in the field of metabolic research, a comprehensive literature search did not yield specific studies that have utilized Xylitol-5-13C as a tracer. Therefore, the experimental protocols and data presented herein are illustrative, based on the known metabolism of xylitol and standard practices in 13C-metabolic flux analysis. This guide is intended to provide a theoretical framework and a starting point for researchers considering the use of this compound in their experimental designs.

Introduction to this compound and its Significance in Metabolic Research

This compound is a stable isotope-labeled form of xylitol, a five-carbon sugar alcohol. In this molecule, the carbon atom at the fifth position is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool for tracing the metabolic fate of xylitol within a biological system. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantitatively measure the flow of carbon through specific metabolic pathways, a technique known as metabolic flux analysis (MFA).

The primary role of this compound in metabolic research lies in its unique entry point into central carbon metabolism. Xylitol is predominantly metabolized in the liver, where it is converted to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the Pentose Phosphate Pathway (PPP). This direct entry into the PPP makes this compound an invaluable tracer for studying the flux through this critical pathway, which is involved in nucleotide biosynthesis, NADPH production for reductive biosynthesis (e.g., fatty acid synthesis), and detoxification of reactive oxygen species.

Key Advantages of this compound as a Tracer:

-

Direct Probe of the Pentose Phosphate Pathway: Unlike glucose tracers, which enter glycolysis first, xylitol provides a more direct route to the PPP, potentially offering a clearer and more precise measurement of PPP flux.

-

Complementary to Glucose Tracers: Using this compound in parallel with ¹³C-labeled glucose tracers can provide a more comprehensive picture of central carbon metabolism, helping to resolve complex flux distributions.

-

Stable Isotope Labeling: As a stable isotope, ¹³C is non-radioactive, making it safer to handle and suitable for use in a wider range of experimental systems, including in vivo studies, compared to radioactive tracers like ¹⁴C.

Physicochemical Properties of Xylitol

| Property | Value |

| Chemical Formula | C₄¹³CH₁₂O₅ |

| Molar Mass | Approximately 153.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 92-96 °C |

| Solubility in Water | Highly soluble |

| Primary Metabolic Fate | Conversion to D-xylulose-5-phosphate in the liver |

The Role of this compound in Elucidating the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It has two main branches: the oxidative branch, which produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts various sugar phosphates. This compound enters the non-oxidative branch of the PPP as xylulose-5-phosphate.

By tracing the distribution of the ¹³C label from this compound into other PPP intermediates and downstream metabolites, researchers can quantify the relative activities of the different enzymes within the non-oxidative PPP and the overall flux through the pathway.

Experimental Protocols for this compound Metabolic Flux Analysis

The following sections outline a theoretical experimental workflow for conducting a ¹³C-MFA study using this compound.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or other model organisms.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

This compound (sterile, cell culture grade)

-

Unlabeled xylitol (for control experiments)

-

6-well or 10 cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.

-

Adaptation Medium (Optional but Recommended): The day before the labeling experiment, replace the standard medium with a medium containing unlabeled xylitol at the same concentration to be used for labeling. This allows the cells to adapt to xylitol metabolism.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound (e.g., 5 mM). A parallel control group with unlabeled xylitol should also be prepared.

-

Isotope Labeling:

-

Wash the cells once with pre-warmed PBS.

-

Aspirate the PBS and add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label and to ensure isotopic steady state is reached for MFA.

-

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the plate to halt all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Vortex the cell suspension vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Store the metabolite extracts at -80°C until analysis.

-

Metabolite Analysis by Mass Spectrometry

The extracted metabolites can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

General Procedure:

-

Sample Preparation: The polar metabolite extracts are typically dried down and may require derivatization for GC-MS analysis (e.g., silylation). For LC-MS, the dried extract is reconstituted in a suitable solvent.

-

Instrumental Analysis:

-

LC-MS: Utilizes a liquid chromatograph to separate metabolites followed by a mass spectrometer to detect and quantify the different mass isotopomers of each metabolite.

-

GC-MS: Employs a gas chromatograph for separation, which is particularly well-suited for the analysis of derivatized sugar phosphates and other central carbon metabolites.

-

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection of the different isotopologues of each metabolite of interest (e.g., selected ion monitoring or full scan mode).

Data Analysis and Flux Calculation

The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions (MIDs) for each metabolite. These MIDs are then used in computational models to calculate the metabolic fluxes.

Data Processing Steps:

-

Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

-

Natural Abundance Correction: Correct the raw MIDs for the natural abundance of all atoms in the metabolite and any derivatization agents.

-

Flux Calculation: Use software packages (e.g., INCA, Metran, WUFLUX) to fit the corrected MIDs to a metabolic network model. The software uses iterative algorithms to estimate the flux values that best reproduce the experimental data.

Hypothetical Quantitative Data from a this compound Tracing Experiment

The following tables present hypothetical data that could be obtained from an experiment as described above. These tables are for illustrative purposes to demonstrate how the data would be structured.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key PPP Metabolites after 24h Labeling with 5 mM this compound in HepG2 Cells

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Xylulose-5-Phosphate | 10 | 85 | 5 | 0 | 0 | 0 |

| Ribose-5-Phosphate | 40 | 50 | 10 | 0 | 0 | 0 |

| Sedoheptulose-7-Phosphate | 60 | 30 | 10 | 0 | 0 | 0 |

| Fructose-6-Phosphate | 70 | 20 | 10 | 0 | 0 | 0 |

| Glyceraldehyde-3-Phosphate | 80 | 15 | 5 | 0 | 0 | 0 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Calculated Fluxes through the Pentose Phosphate Pathway (Relative to Xylitol Uptake Rate)

| Reaction/Pathway | Relative Flux (%) |

| Xylitol Uptake and Phosphorylation | 100 |

| Transketolase (X5P + R5P <=> S7P + G3P) | 60 |

| Transaldolase (S7P + G3P <=> F6P + E4P) | 40 |

| Net Flux to Glycolysis (F6P + G3P) | 80 |

| Net Flux to Nucleotide Synthesis (from R5P) | 20 |

Conclusion and Future Directions

This compound holds significant promise as a novel tracer for dissecting the complexities of the Pentose Phosphate Pathway. Its direct entry into the non-oxidative branch of the PPP offers a unique advantage for quantifying fluxes within this pathway, which is often challenging with traditional glucose tracers. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound.

Future research should focus on the experimental validation of these protocols and the application of this compound in various biological systems, including different cell types and in vivo models of metabolic diseases. Such studies will be instrumental in fully realizing the potential of this powerful tool to advance our understanding of metabolic regulation in health and disease.

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Xylitol-5-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Xylitol-5-¹³C, a crucial tool in metabolic research and drug development. This document details the synthetic pathways, experimental protocols, and analytical data for this stable isotope-labeled compound.

Introduction

Xylitol, a five-carbon sugar alcohol, is a naturally occurring sweetener with applications in the food and pharmaceutical industries. Its insulin-independent metabolism makes it a subject of interest in diabetic and metabolic studies. The isotopically labeled form, Xylitol-5-¹³C, serves as a tracer to elucidate metabolic pathways, quantify flux, and understand the pharmacokinetics of xylitol and related compounds. This guide outlines a feasible and efficient synthetic approach for the preparation of Xylitol-5-¹³C.

Synthetic Strategy Overview

The synthesis of Xylitol-5-¹³C is a multi-step process that begins with an appropriately labeled precursor, followed by chemical transformations to yield the target molecule. The general strategy involves two key stages:

-

Synthesis of D-Xylose-5-¹³C: This is the most challenging step, requiring the specific introduction of a ¹³C label at the C5 position of the xylose molecule. A common approach involves the chemical degradation of a readily available, selectively labeled hexose, such as D-Glucose-6-¹³C.

-

Reduction of D-Xylose-5-¹³C to Xylitol-5-¹³C: This is a well-established transformation, typically achieved through catalytic hydrogenation, which reduces the aldehyde group of xylose to a primary alcohol.

The overall workflow for the synthesis is depicted below.

Experimental Protocols

Synthesis of D-Xylose-5-¹³C (A Plausible Route)

Materials:

-

D-Glucose-6-¹³C (isotopic purity ≥ 99%)

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Dowex 50W-X8 resin (H⁺ form)

-

Dowex 1-X8 resin (formate form)

-

Deionized water

-

Ethanol

Procedure:

-

Oxidative Cleavage:

-

Dissolve D-Glucose-6-¹³C in deionized water.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium periodate solution.

-

Stir the reaction mixture in the dark for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

-

Reduction of the Intermediate:

-

Once the oxidation is complete, cool the reaction mixture again in an ice bath.

-

Slowly add sodium borohydride in small portions to reduce the intermediate aldehyde.

-

Allow the reaction to proceed for a few hours at room temperature.

-

-

Work-up and Purification:

-

Neutralize the excess sodium borohydride by the dropwise addition of acetic acid until the effervescence ceases.

-

Remove the inorganic salts by passing the solution through a column of Dowex 50W-X8 (H⁺ form) followed by Dowex 1-X8 (formate form).

-

Collect the eluate and concentrate it under reduced pressure.

-

The resulting syrup, containing D-Xylose-5-¹³C, can be further purified by crystallization from an ethanol-water mixture.

-

Reduction of D-Xylose-5-¹³C to Xylitol-5-¹³C

The reduction of the labeled xylose to xylitol is a high-yielding step. Catalytic hydrogenation is the most common method.[1][2][3] An alternative, safer method using catalytic transfer hydrogenation is also presented.[1][4]

Materials:

-

D-Xylose-5-¹³C

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

Deionized water

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

Dissolve D-Xylose-5-¹³C in deionized water in a high-pressure autoclave.

-

Add the 5% Ru/C catalyst (typically 5-10% by weight of the xylose).

-

-

Hydrogenation:

-

Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to approximately 40-50 bar.

-

Heat the mixture to 100-120°C with vigorous stirring.

-

Maintain these conditions for 2-4 hours, monitoring the hydrogen uptake.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst.

-

The filtrate, an aqueous solution of Xylitol-5-¹³C, is then concentrated under reduced pressure.

-

The resulting crude xylitol can be purified by recrystallization from ethanol.

-

Materials:

-

D-Xylose-5-¹³C

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve D-Xylose-5-¹³C in deionized water.

-

Add the 5% Ru/C catalyst.

-

-

Reaction:

-

Add a solution of formic acid and triethylamine in deionized water to the flask. A typical molar ratio is Xylose:Formic Acid:Triethylamine of 1:5:2.

-

Heat the reaction mixture to 90-100°C with stirring for several hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the mixture and remove the catalyst by filtration.

-

The filtrate is concentrated under reduced pressure to remove water, formic acid, and triethylamine.

-

The crude Xylitol-5-¹³C is then purified by recrystallization from ethanol.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Synthesis Yields

| Stage | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Oxidative Degradation | D-Glucose-6-¹³C | D-Xylose-5-¹³C | 60-70 (estimated) |

| 2 | Catalytic Hydrogenation | D-Xylose-5-¹³C | Xylitol-5-¹³C | >95[2] |

Table 2: Product Specifications

| Parameter | Value | Reference |

| Chemical Formula | ¹³C¹²C₄H₁₂O₅ | |

| Molecular Weight | 153.14 g/mol | [5] |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | [5][6] |

| Chemical Purity | ≥ 98% | [5][6] |

| Appearance | White crystalline solid |

Table 3: Analytical Data (¹³C NMR)

The ¹³C NMR spectrum of Xylitol-5-¹³C is expected to be similar to that of unlabeled xylitol, with a significant enhancement of the signal corresponding to the C5 carbon.

| Carbon Atom | Unlabeled Xylitol Chemical Shift (ppm) | Expected Xylitol-5-¹³C Chemical Shift (ppm) |

| C1, C5 | ~63 | C1: ~63, C5: ~63 (enhanced) |

| C2, C4 | ~72 | ~72 |

| C3 | ~73 | ~73 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7][8]

Visualization of Key Transformation

The core chemical transformation in the final step of the synthesis is the reduction of the aldehyde group of D-xylose to a primary alcohol, forming xylitol.

Purification and Analysis

Purification of the final product is critical to ensure high chemical and isotopic purity.

-

Crystallization: The primary method for purifying xylitol is crystallization from solvents such as ethanol or ethanol-water mixtures.

-

Chromatography: Ion-exchange chromatography can be used to remove any remaining ionic impurities.

-

Analysis: The purity and identity of Xylitol-5-¹³C are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position and extent of isotopic labeling.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[9]

-

Conclusion

The synthesis of Xylitol-5-¹³C, while involving multiple steps, can be achieved through established chemical transformations. The key is the synthesis of the labeled precursor, D-Xylose-5-¹³C, followed by a high-yielding reduction. The protocols and data presented in this guide provide a solid foundation for researchers to produce or understand the synthesis of this valuable tool for metabolic research. The high isotopic and chemical purity achievable makes Xylitol-5-¹³C a reliable tracer for in vivo and in vitro studies.

References

- 1. Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. D-XYLITOL | Eurisotop [eurisotop.com]

- 7. Xylitol(87-99-0) 13C NMR spectrum [chemicalbook.com]

- 8. (2S,4R)-Pentane-1,2,3,4,5-Pentol | C5H12O5 | CID 6912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. research.abo.fi [research.abo.fi]

Xylitol-5-¹³C as a Novel Tracer for Pentose Phosphate Pathway Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[1] Quantifying the flux through this pathway is vital for understanding cellular redox homeostasis, nucleotide metabolism, and the metabolic reprogramming observed in various diseases, including cancer. While D-glucose isotopologues are the established tracers for monitoring PPP activity, this guide explores the potential of a novel tracer, Xylitol-5-¹³C. Although direct experimental studies utilizing Xylitol-5-¹³C are not yet prevalent in published literature, this document outlines the theoretical framework, a proposed experimental design, and expected outcomes based on the known metabolism of xylitol and established ¹³C-labeling methodologies.

Introduction: The Rationale for a Xylitol-Based Tracer

Xylitol, a five-carbon sugar alcohol, is metabolized in humans primarily in the liver.[2] It enters the non-oxidative branch of the pentose phosphate pathway after being converted to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate.[2][3] This direct entry into the latter stage of the PPP presents a unique opportunity to probe the non-oxidative reactions of the pathway, potentially offering a more focused analysis compared to glucose tracers which enter at the beginning of the pathway. A Xylitol-5-¹³C tracer would introduce a labeled carbon at the C5 position of the xylulose-5-phosphate intermediate, allowing for the tracking of its metabolic fate through the reversible transketolase and transaldolase reactions.

The Metabolic Journey of Xylitol-5-¹³C

The proposed metabolic pathway for Xylitol-5-¹³C is depicted below. The ¹³C label, initially at the C5 position of xylitol, is retained through the initial enzymatic conversions and enters the PPP as [5-¹³C]D-xylulose-5-phosphate.

Proposed Experimental Protocol

This section outlines a hypothetical, yet detailed, methodology for a tracer study using Xylitol-5-¹³C, based on established protocols for other ¹³C tracers.[4]

Cell Culture and Tracer Administration

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines known for high PPP flux) in appropriate culture dishes and allow them to adhere and reach a semi-confluent state.

-

Media Preparation: Prepare a specialized culture medium that is deficient in the standard carbon source (e.g., glucose) to be replaced by the tracer. Supplement this medium with dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.[4]

-

Tracer Incubation:

-

Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).[4]

-

Add the prepared medium containing Xylitol-5-¹³C at a defined concentration.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic labeling of downstream metabolites.

-

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for subsequent analysis.

Analytical Methods

-

Mass Spectrometry (MS): The isotopic enrichment of PPP intermediates will be quantified using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS: Metabolites are often derivatized to increase their volatility before analysis. Selected Ion Monitoring (SIM) can be used to track specific mass isotopologues.[5]

-

LC-MS: This technique offers high sensitivity and specificity for polar metabolites and is well-suited for analyzing sugar phosphates.[1]

-

Anticipated Quantitative Data

In the absence of direct experimental data for Xylitol-5-¹³C, the following table summarizes representative PPP flux data obtained from studies using established ¹³C-glucose tracers. This serves as an illustrative example of the types of quantitative measurements that could be obtained. The data highlights the relative contributions of the PPP to overall glucose metabolism in different cell lines.

| Cell Line | Tracer Used | Oxidative PPP Flux (% of Glycolysis) | Non-Oxidative PPP Flux (% of Glycolysis) | Reference |

| Human Granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | Variable with stimulation | Directional shift observed upon phagocytosis | [6] |

| Human Hepatoma Cells | [1,2-¹³C₂]-glucose | Not specified | Relative fluxes through transketolase and transaldolase estimated | [7] |

| Tumor Cell Line | [1,2-¹³C₂]glucose | High precision estimates obtained | High precision estimates obtained | [5] |

| E. coli | [¹³C]-glucose | Resolved net and exchange fluxes | Resolved net and exchange fluxes | [8] |

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for conducting and analyzing a tracer study with Xylitol-5-¹³C.

Conclusion and Future Directions

The use of Xylitol-5-¹³C as a tracer for the pentose phosphate pathway represents a promising, albeit currently theoretical, approach. Its direct entry into the non-oxidative branch could provide more precise insights into the dynamics of this part of the pathway, which is crucial for nucleotide synthesis and cellular redox balance. Future work should focus on the synthesis of Xylitol-5-¹³C and its experimental validation in various cell models. Such studies would not only enhance our understanding of PPP regulation but could also provide a valuable tool for drug development, particularly in the context of diseases with altered metabolic phenotypes.

References

- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 2. Effects of xylitol on metabolic parameters and visceral fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

Probing Microbial Metabolism: A Technical Guide to Xylitol-5-13C Isotopic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the microbial metabolism of xylitol using Xylitol-5-13C as a tracer. While specific preliminary studies focusing exclusively on the this compound isotopologue are not extensively documented in publicly available literature, this document synthesizes the established knowledge of microbial xylitol pathways and the application of 13C-based metabolic flux analysis (MFA) to provide a foundational framework for such research.

Introduction to Microbial Xylitol Metabolism

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the xylose metabolic pathways of many microorganisms, including bacteria, yeasts, and fungi.[1] Microbes primarily metabolize xylose and xylitol through two distinct routes: a single-step isomerization in bacteria and a two-step reduction/oxidation process in yeasts and fungi.[2] The study of these pathways is crucial for applications ranging from industrial biotechnology, for the production of xylitol as a sugar substitute, to understanding the role of xylitol in complex microbial ecosystems like the gut and oral microbiomes.

Isotopically labeled substrates, such as this compound, are powerful tools for elucidating these metabolic pathways. By tracing the journey of the 13C label through various intracellular metabolites, researchers can quantify metabolic fluxes, identify active pathways, and discover novel metabolic activities.

Key Metabolic Pathways

The metabolism of xylitol is intrinsically linked to the assimilation of xylose. Below are the primary pathways in bacteria and fungi.

Bacterial Xylose and Xylitol Metabolism

In many bacteria, xylose is directly converted to xylulose by the enzyme xylose isomerase. Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the Pentose Phosphate Pathway (PPP). Xylitol can be formed from xylulose via xylitol dehydrogenase.

Fungal/Yeast Xylose and Xylitol Metabolism

In most yeasts and fungi, xylose is first reduced to xylitol by xylose reductase, a reaction that often prefers NADPH. Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase, which typically uses NAD+. This cofactor imbalance can be a rate-limiting step in xylose fermentation.[2]

Quantitative Data from Microbial Xylitol Production Studies

The following tables summarize xylitol production data from various microbial fermentation studies. These values provide a baseline for expected yields and productivities, which can be further investigated and optimized using 13C tracer analysis.

| Microorganism | Substrate(s) | Condition | Xylitol Yield (g/g) or Titer (g/L) | Reference |

| Candida tropicalis | D-xylose | - | 83.28 g/L | [3] |

| Candida guilliermondii | D-xylose | Micro-aerobic | 0.63 g/g | [2] |

| Candida maltosa Xu316 | D-xylose | Micro-aerobic | 0.43 g/g | [2] |

| Debaryomyces hansenii | D-xylose | Micro-aerobic | 0.54 g/g | [2] |

| Hansenula polymorpha | D-xylose & glycerol | pH 8 | 0.52 g/g | [2] |

| Corynebacterium sp. | D-xylose | 14-day incubation | 69 mg/ml | [2] |

| Enterobacter liquefaciens | D-xylose | - | 33.3 mg/ml | [2] |

| Pichia pastoris (engineered) | Glucose | - | 0.14 g/g glucose | |

| Pichia pastoris (engineered) | Glycerol | - | 0.35 g/g glycerol | [4] |

| Escherichia coli (engineered) | D-xylose | Optimized xylose conc. | 62.2 ± 2.9 g/L |

Experimental Protocols for 13C-Xylitol Tracer Studies

A typical 13C metabolic flux analysis experiment involves several key stages, from culturing with the labeled substrate to analyzing the labeling patterns in metabolites.

General Experimental Workflow

The workflow for a 13C-labeling experiment is outlined below. The central aim is to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.

Detailed Methodologies

1. Culture Preparation:

-

Grow the microbial strain of interest in a defined minimal medium with a non-labeled carbon source to mid-log phase. This ensures the cells are in a state of balanced growth before the introduction of the tracer.

-

Harvest the cells by centrifugation and wash with a medium lacking a carbon source to remove any residual unlabeled substrate.

2. Isotopic Labeling:

-

Resuspend the cells in a fresh, identical medium where the primary carbon source is replaced with or supplemented by the 13C-labeled tracer (e.g., this compound).

-

The concentration of the tracer should be carefully chosen to ensure it is readily metabolized without causing toxicity.

-

Allow the culture to grow for several generations (typically 5-6) to ensure that the intracellular metabolite pools reach isotopic steady state.

3. Quenching and Extraction:

-

Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method is to plunge the culture into a cold solvent, such as 60% methanol buffered at a neutral pH and chilled to below -40°C.

-

Separate the cell mass from the quenching solution via centrifugation at low temperatures.

-

Extract intracellular metabolites using a biphasic solvent system, such as chloroform/methanol/water, to separate polar metabolites from lipids and other cellular components.

4. Sample Analysis:

-

Analyze the isotopic labeling patterns of the extracted metabolites, particularly the proteinogenic amino acids, as their labeling patterns reflect the fluxes through central carbon metabolism.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques.[5] Samples are typically derivatized before GC-MS analysis to improve volatility and chromatographic separation.

5. Data Analysis and Flux Calculation:

-

The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes.

-

The corrected mass isotopomer distributions are then used as inputs for computational models. Software packages (e.g., INCA, METRAN) use iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.

Conclusion

The use of this compound as a metabolic tracer holds significant potential for unraveling the complexities of microbial metabolism. By combining controlled labeling experiments with advanced analytical techniques and computational modeling, researchers can gain a quantitative understanding of how microorganisms utilize this important five-carbon sugar alcohol. This knowledge is fundamental for the rational design of microbial cell factories for enhanced xylitol production and for a deeper understanding of microbial physiology in diverse environments.

References

- 1. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering for sustainable xylitol production from diverse carbon sources in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

A Technical Guide to Xylitol-5-¹³C: Commercial Availability, Purity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xylitol-5-¹³C, a stable isotope-labeled sugar alcohol crucial for a variety of research applications. This document details its commercial availability, purity standards, and practical applications, with a focus on its use in metabolic research and as an internal standard in analytical methodologies.

Commercial Availability

Xylitol-5-¹³C is readily available from several reputable suppliers specializing in isotopically labeled compounds for research purposes. These companies offer the compound in various quantities to suit diverse experimental needs, from milligrams for initial studies to larger quantities for extensive research projects. Key suppliers are located across North America, Europe, and Asia, ensuring accessibility for researchers worldwide.

Table 1: Prominent Suppliers of Xylitol-5-¹³C

| Supplier | Geographic Regions Served | Website |

| --INVALID-LINK-- | Worldwide | https://www.alfa-chemistry.com/ |

| --INVALID-LINK-- | Worldwide | https://www.medchemexpress.com/ |

| --INVALID-LINK-- | Worldwide | https://www.isotope.com/ |

| --INVALID-LINK-- | North America | https://www.cenmed.com/ |

| --INVALID-LINK-- | Europe | https://www.eurisotop.com/ |

| --INVALID-LINK-- | Worldwide | https://www.trc-canada.com/ |

Purity and Specifications

The utility of Xylitol-5-¹³C in research is highly dependent on its chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing these critical parameters. Researchers should always consult the CoA for lot-specific information.

Table 2: Typical Purity Specifications for Commercial Xylitol-5-¹³C

| Parameter | Typical Specification | Notes |

| Chemical Purity | ≥98%[1][2] | Determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). |

| Isotopic Purity (¹³C) | ≥99 atom % ¹³C[1] | Indicates the percentage of molecules where the carbon at the 5th position is ¹³C. |

| Molecular Formula | ¹³CC₄H₁₂O₅ | - |

| Molecular Weight | ~153.14 g/mol [1] | Varies slightly from unlabeled xylitol (~152.15 g/mol ). |

| Appearance | White crystalline powder | - |

| Solubility | Soluble in water | - |

Experimental Protocols and Research Applications

Xylitol-5-¹³C is a valuable tool in metabolic research and analytical chemistry, primarily utilized as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification of xylitol and related metabolites in complex biological matrices.

Application in Metabolic Flux Analysis

Stable isotope tracing with compounds like Xylitol-5-¹³C is a cornerstone of metabolic flux analysis (MFA). By introducing the labeled xylitol to a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites. This provides a quantitative understanding of the activity of metabolic pathways under different conditions.

One of the key pathways where xylitol plays a role is the Pentose Phosphate Pathway (PPP). Xylitol can be converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, an intermediate of the PPP. By tracing the ¹³C label from Xylitol-5-¹³C, researchers can investigate the flux through this critical pathway, which is involved in nucleotide biosynthesis and maintaining redox balance.

Use as an Internal Standard in Mass Spectrometry

The most common application of Xylitol-5-¹³C in drug development and clinical research is as an internal standard for the quantification of unlabeled (endogenous) xylitol in biological samples using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The isotopically labeled standard is chemically identical to the analyte of interest but has a different mass, allowing for precise correction of sample loss during preparation and variations in instrument response.

References

In-Depth Technical Guide: Safety and Handling of Xylitol-5-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Xylitol-5-13C, a stable isotope-labeled form of Xylitol. While this document focuses on this compound, the safety and handling procedures are based on the well-established data for unlabeled Xylitol, as the isotopic substitution of carbon-13 is not expected to alter the chemical's fundamental toxicological or hazardous properties.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is essential to handle it with appropriate care to minimize potential risks.

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[2]

-

Skin Contact: May cause mild skin irritation.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: Ingestion of large quantities may cause gastrointestinal disturbances, including a laxative effect.[3][4]

The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[2]

Quantitative Safety Data

The following table summarizes the key quantitative toxicological and physical property data for Xylitol.

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 4000 mg/kg | Rat | [2] |

| 16,500 mg/kg | Rat | [4] | |

| > 5000 mg/kg | Mouse | [5] | |

| Molecular Mass (Labeled) | 153.14 g/mol | - | [2] |

| Relative Density | 1.52 | - | [2] |

| Water Solubility | 642 g/L | - | [2] |

| Dissociation Constant | 13.3 at 18 °C (64 °F) | - | [2] |

Experimental Protocol: Safe Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling:

- Read and understand the Safety Data Sheet (SDS).

- Ensure a clean and well-ventilated work area. An eyewash station and safety shower should be accessible.[3][4]

- Assemble all necessary personal protective equipment (PPE).

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield with safety glasses.[3][6]

- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

- Body Protection: Wear a laboratory coat or other protective clothing.[6]

- Respiratory Protection: In case of inadequate ventilation or when generating dust, use a NIOSH/MSHA approved respirator.[3]

3. Handling:

- Avoid generating dust.[3][4] Use techniques like wet sweeping or vacuuming for cleanup.[3][4]

- Keep the container tightly closed when not in use.[3][6]

- Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][6]

- Do not eat, drink, or smoke in the handling area.[2][6]

4. Storage:

- Store in a cool, dry, and well-ventilated area.[3][6]

- Some suppliers recommend refrigerated storage (-5 °C to 5 °C).[2]

- Protect from light and moisture, as the material is hygroscopic.[2][3]

- Store away from incompatible materials such as strong oxidizing agents.[2][5]

5. Accidental Release:

- Evacuate unnecessary personnel from the area.[2]

- Wear appropriate PPE.

- For spills, sweep up the material and place it into a suitable, labeled container for disposal.[3]

- Avoid dispersal of dust into the air.[3]

- Prevent the material from entering drains or waterways.[4][6]

6. Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.[6]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

The Significance of 5-¹³C Xylitol in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying fluxes in complex biological systems. This technical guide focuses on the strategic use of 5-¹³C labeled xylitol for in-depth studies of the pentose phosphate pathway (PPP), a critical nexus in cellular metabolism responsible for generating NADPH and precursors for nucleotide biosynthesis. The specific labeling at the C-5 position of xylitol offers a unique tool to probe the non-oxidative branch of the PPP, providing valuable insights into the activities of key enzymes such as transketolase and transaldolase. This guide will detail the theoretical significance of 5-¹³C xylitol, outline generalized experimental protocols for its use in metabolic flux analysis, and present a framework for data interpretation, thereby serving as a vital resource for researchers in metabolic studies and drug development.

Introduction: Xylitol Metabolism and the Pentose Phosphate Pathway

Xylitol, a five-carbon sugar alcohol, is an intermediate in the glucuronic acid-xylulose pathway. In the liver, it is primarily metabolized through the pentose phosphate pathway (PPP). The initial step involves the oxidation of xylitol to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[1][2]

The PPP consists of two main branches:

-

The Oxidative Branch: This phase is irreversible and produces NADPH and ribose-5-phosphate from glucose-6-phosphate.

-

The Non-Oxidative Branch: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. The key enzymes in this branch are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[3]

The non-oxidative PPP is crucial for cellular homeostasis, as it allows the cell to adapt the production of pentoses and glycolytic intermediates to its metabolic needs. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic syndrome, making it a key target for therapeutic intervention.

The Strategic Advantage of the 5-¹³C Position in Xylitol

The choice of the isotopic tracer is paramount in designing metabolic flux analysis (MFA) experiments. The position of the ¹³C label in the substrate molecule determines which metabolic pathways can be effectively traced. While various ¹³C-labeled glucose isotopomers are commonly used to study central carbon metabolism, 5-¹³C xylitol offers a more direct and specific means of investigating the non-oxidative PPP.

Upon its conversion to D-xylulose-5-phosphate, the ¹³C label at the C-5 position enters the non-oxidative PPP. The subsequent reactions catalyzed by transketolase and transaldolase will redistribute this labeled carbon atom among various sugar phosphates. By tracking the fate of the 5-¹³C label, researchers can gain precise information about the relative activities of these enzymes and the overall flux through the non-oxidative branch.

Specifically, tracing the 5-¹³C label allows for:

-

Elucidation of Transketolase and Transaldolase Activity: The scrambling of the ¹³C label from the C-5 position of xylulose-5-phosphate into other intermediates like sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate provides a direct measure of the in vivo activities of transketolase and transaldolase.[3]

-

Quantification of Pentose Cycle Flux: By analyzing the distribution of the ¹³C label in downstream metabolites, it is possible to quantify the rate of carbon entry into and exit from the non-oxidative PPP.

-

Assessment of Metabolic Reprogramming: In disease states such as cancer, metabolic pathways are often rewired. 5-¹³C xylitol can be used to investigate how the non-oxidative PPP is altered in these conditions, providing potential targets for drug development.

Experimental Protocols

Synthesis of 5-¹³C Xylitol

The synthesis of isotopically labeled compounds is a specialized process. While a detailed protocol for 5-¹³C xylitol is not provided in the reviewed literature, a general approach would likely involve the chemical or enzymatic reduction of a 5-¹³C labeled D-xylose precursor. Enzymatic synthesis using xylose reductase is a common method for producing xylitol.[4][5] Commercial suppliers of stable isotopes are the most common source for such specialized tracers.

In Vitro Metabolic Labeling with 5-¹³C Xylitol

This protocol describes a general procedure for labeling cultured cells with 5-¹³C xylitol to study metabolic fluxes.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

5-¹³C Xylitol (sterile, high purity)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add pre-warmed culture medium containing a defined concentration of 5-¹³C xylitol. The concentration and labeling duration will need to be optimized for the specific cell line and experimental goals. A typical starting point could be in the range of 1-10 mM for a duration of several hours to reach isotopic steady state.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add ice-cold extraction solvent to the culture dish to quench all enzymatic activity.

-

Scrape the cells in the extraction solvent and collect the cell lysate in a pre-chilled tube.

-

-

Sample Preparation:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

The supernatant can then be dried and derivatized for analysis by GC-MS or directly analyzed by LC-MS.

-

In Vivo Metabolic Labeling with 5-¹³C Xylitol

This protocol provides a general framework for in vivo labeling studies in animal models.

Materials:

-

Animal model (e.g., mouse, rat)

-

5-¹³C Xylitol (sterile, injectable grade)

-

Saline solution

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer 5-¹³C xylitol via an appropriate route, such as intraperitoneal (IP) injection or oral gavage. The dose and time course will need to be determined based on the specific research question.

-

Tissue Collection: At the desired time point after tracer administration, anesthetize the animal and collect tissues of interest (e.g., liver, adipose tissue, tumor).

-

Flash Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to halt all metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in an appropriate ice-cold extraction solvent and follow a similar extraction procedure as described for the in vitro protocol.

Analytical Methods for ¹³C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Polar metabolites are often derivatized to increase their volatility for GC analysis. A common method is silylation.

-

Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in a mode that allows for the detection of different mass isotopomers of the metabolites of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Analysis: LC-MS can often be used for the analysis of underivatized polar metabolites. Different chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC), can be employed to separate the metabolites.

-

High-Resolution Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are particularly useful for resolving and accurately identifying different isotopomers.

Data Presentation and Interpretation

Quantitative Data Summary

While specific quantitative data from 5-¹³C xylitol studies are not available in the reviewed literature, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

| Metabolite | Control (M+0) | 5-¹³C Xylitol Labeled (M+1) | 5-¹³C Xylitol Labeled (M+2) | 5-¹³C Xylitol Labeled (M+3) |

| Xylulose-5-Phosphate | 5% | 95% | 0% | 0% |

| Ribose-5-Phosphate | 40% | 60% | 0% | 0% |

| Fructose-6-Phosphate | 60% | 25% | 15% | 0% |

| Sedoheptulose-7-Phosphate | 50% | 30% | 20% | 0% |

| Glyceraldehyde-3-Phosphate | 70% | 20% | 10% | 0% |

Table 1: Hypothetical Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates after Labeling with 5-¹³C Xylitol.

Data Interpretation

The mass isotopomer distribution (MID) data is used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network. The software fits the experimental MID data to the model to estimate the flux through each reaction.

The interpretation of the MIDs from a 5-¹³C xylitol experiment would focus on:

-

The enrichment of the M+1 isotopomer of xylulose-5-phosphate, confirming the uptake and metabolism of the tracer.

-

The appearance of M+1, M+2, and other labeled species in downstream metabolites, which reflects the carbon rearrangements in the non-oxidative PPP. The specific pattern of labeling will inform on the relative fluxes through transketolase and transaldolase.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of xylitol entering the pentose phosphate pathway.

Caption: General experimental workflow for metabolic studies using 5-¹³C xylitol.

Caption: Tracing the 5-¹³C label through the non-oxidative pentose phosphate pathway.

Applications in Drug Development

The ability to precisely measure fluxes through the non-oxidative PPP using 5-¹³C xylitol has significant implications for drug development. Many cancer cells exhibit increased reliance on the PPP to support proliferation and combat oxidative stress. Therefore, enzymes in the PPP, such as transketolase, are attractive targets for anti-cancer therapies.

By using 5-¹³C xylitol, researchers can:

-

Screen for PPP Inhibitors: Assess the efficacy of candidate drugs in inhibiting flux through the non-oxidative PPP in cancer cell lines or animal models.

-

Investigate Mechanisms of Drug Action: Determine if a drug's mechanism of action involves the modulation of PPP activity.

-

Identify Biomarkers: Changes in PPP flux, as measured by 5-¹³C xylitol tracing, could serve as a biomarker for drug response or disease progression.

Conclusion

The use of 5-¹³C xylitol as a stable isotope tracer represents a sophisticated and targeted approach for the study of the non-oxidative pentose phosphate pathway. While direct literature on its application is sparse, the foundational principles of metabolic flux analysis strongly support its utility. This technical guide provides a comprehensive overview of the theoretical significance, generalized experimental protocols, and potential applications of 5-¹³C xylitol in metabolic research and drug development. As our understanding of metabolic reprogramming in disease continues to grow, the strategic use of specifically labeled tracers like 5-¹³C xylitol will be indispensable for uncovering novel therapeutic targets and advancing our knowledge of cellular metabolism.

References

- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 5. Enzymatic synthesis of xylitol - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]

An In-depth Technical Guide to the Enzymatic Pathways Involving Xylitol-5-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol is a five-carbon sugar alcohol with significant applications in the food, pharmaceutical, and healthcare industries as a low-calorie sugar substitute.[1][2] Its metabolism is independent of insulin, making it a suitable sweetener for individuals with diabetes.[3] In metabolic research and drug development, stable isotope-labeled compounds are invaluable tools for tracing the fate of molecules through complex biological systems. Xylitol-5-13C, a form of xylitol labeled with a heavy carbon isotope at the C5 position, serves as a powerful tracer for elucidating enzymatic pathways, quantifying metabolic fluxes, and understanding cellular physiology.[4]

This technical guide provides a comprehensive overview of the core enzymatic pathways involving xylitol, with a focus on the utility of this compound in quantitative metabolic analysis. It details the primary metabolic route through the Pentose Phosphate Pathway (PPP), presents quantitative data from relevant studies, outlines key experimental protocols, and illustrates complex workflows using standardized diagrams.

Core Metabolic Pathway: Xylitol and the Pentose Phosphate Pathway (PPP)

In eukaryotic systems, xylitol is primarily metabolized in the liver and enters central carbon metabolism via the Pentose Phosphate Pathway (PPP).[5][6] This conversion involves a two-step enzymatic process. First, cytosolic NAD(P)H-dependent xylose reductase (XR) or a similar polyol dehydrogenase catalyzes the oxidation of xylitol to D-xylulose. Subsequently, D-xylulose is phosphorylated by xylulokinase (XK) in an ATP-dependent reaction to form D-xylulose-5-phosphate (Xu5P).[1][7]

Xu5P is a key intermediate of the non-oxidative branch of the PPP.[5][8] From here, it can be interconverted with other sugar phosphates, such as ribulose-5-phosphate and ribose-5-phosphate, by the enzymes transketolase and transaldolase.[9][10] These intermediates can then be directed towards nucleotide biosynthesis or channeled into glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate.[10] The use of this compound allows researchers to trace the labeled carbon atom as it flows through these interconnected pathways, providing insights into the relative activity of each branch.

Caption: Metabolic Fate of Xylitol via the Pentose Phosphate Pathway.

Quantitative Data from Metabolic Studies

The use of this compound and other isotopic tracers enables the precise quantification of metabolic rates and product yields. This data is critical for metabolic engineering efforts in microbial cell factories and for understanding metabolic dysregulation in disease states.

Table 1: Xylitol Production Yields in Engineered Microorganisms

This table summarizes xylitol yields from various carbon sources in metabolically engineered Pichia pastoris, highlighting the efficiency of different synthetic pathways.

| Carbon Source | Engineered Strain Strategy | Titer (g/L) | Yield (g xylitol / g substrate) | Reference |

| Glucose | Overexpression of NADPH-dependent Xyl2 mutants | 2.8 | 0.14 | [11] |

| Glycerol | Overexpression of NADPH-dependent Xyl2 mutants | 7.0 | 0.35 | [11] |

| Methanol | Overexpression of NADPH-dependent Xyl2 mutants | 0.25 | 0.015 | [11] |

| Glucose | Expression of K. pneumoniae DalD and G. oxydans Xyl2 | - | 0.078 | [11] |

| Glucose | Expression of B. subtilis xylitol-phosphate dehydrogenase | - | 0.23 | [11] |

Table 2: Stable Carbon Isotope Ratios (δ13C) in Commercial Xylitol

Stable isotope analysis can determine the botanical origin (C3 vs. C4 plants) of xylitol. This table shows the range of δ13C values for xylitol derived from different plant sources. The notation δ13C represents the deviation in parts per thousand (‰) from a standard.

| Putative Origin | Plant Type | δ13C Range (‰) | Number of Samples (n) | Reference |

| Corn | C4 Plant | -13.0 to -9.7 | 16 | [12][13] |

| Unspecified (Suspected C3) | C3 Plant | -22.3 to -19.7 | 8 | [12][13] |

| Difficult to Define | Mixture/CAM | -17.1 to -14.8 | 3 | [12][13] |

Experimental Protocols and Methodologies

Tracing this compound through metabolic pathways requires a combination of sophisticated analytical techniques. Below are detailed protocols for key experiments cited in the literature.

Metabolite Quantification via High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the concentration of xylitol and related metabolites in fermentation broth or cell extracts.[11]

-

Instrumentation: Agilent HPLC system or equivalent, equipped with a Refractive Index Detector (RID).

-

Column: Aminex HPX-87H column (300 × 7.8 mm).

-

Sample Preparation:

-

Centrifuge cell culture samples to pellet cells.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm membrane.

-

Store at -20 °C until analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Oven Temperature: 50 °C.

-

Run Time: Approximately 30 minutes.

-

-

Quantification: Calculate concentrations by comparing peak areas to those of known standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. It involves feeding cells a 13C-labeled substrate, such as this compound, and measuring the isotopic labeling patterns in downstream metabolites.[14][15]

-

Experimental Workflow:

-

Model Development: Construct a stoichiometric model of the organism's central metabolism.

-

Isotope Labeling Experiment: Culture cells in a defined medium where the primary carbon source (or xylitol) is partially or fully 13C-labeled. The experiment must reach an isotopic steady state.[16]

-

Metabolite Sampling and Extraction: Rapidly quench metabolism and harvest cells. Extract intracellular metabolites.

-

Isotopomer Analysis: Analyze the mass distribution of key metabolites (e.g., amino acids, organic acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17][18]

-

Flux Calculation: Use the measured extracellular rates (e.g., substrate uptake, product secretion) and the intracellular labeling data to computationally estimate the metabolic fluxes that best fit the experimental data.[15]

-

Caption: Workflow for 13C-Metabolic Flux Analysis (MFA).

Stable Isotope (13C) Breath Test

This non-invasive method is used in clinical and nutritional research to assess the in vivo metabolism of an ingested 13C-labeled substrate.[19][20]

-

Protocol Outline:

-

Baseline Sampling: Collect baseline breath samples into collection bags or vials (e.g., Exetainers) to determine the natural background 13C/12C ratio in the subject's exhaled CO₂.

-

Substrate Administration: The subject ingests a precise dose of the 13C-labeled compound (e.g., U-13C-sucrose, or a food containing the tracer) dissolved in water.

-

Post-Dose Sampling: Collect breath samples at regular intervals (e.g., every 15-20 minutes) for a period of 2 to 8 hours.

-

Isotope Ratio Analysis: Analyze the 13CO₂/12CO₂ ratio in the breath samples using Isotope Ratio Mass Spectrometry (IRMS).

-

Data Interpretation: The rate of appearance of 13CO₂ in the breath reflects the rate of substrate absorption, digestion (if applicable), and oxidation by the body. The results are often expressed as the cumulative percentage of the dose recovered over time.

-

References

- 1. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of xylitol on metabolic parameters and visceral fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic engineering for sustainable xylitol production from diverse carbon sources in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope ( δ 13C) profiling of xylitol and sugar in South Africa [scielo.org.za]

- 13. researchgate.net [researchgate.net]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of minimally invasive 13C-glucose breath test to examine different exogenous carbohydrate sources in patients with glycogen storage disease type Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Xylitol-5-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By tracing the path of isotopically labeled substrates, such as Xylitol-5-13C, researchers can gain a detailed understanding of cellular metabolism. Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the pentose phosphate pathway (PPP), making this compound an excellent tracer for investigating the dynamics of this crucial metabolic route and its connections to glycolysis and the tricarboxylic acid (TCA) cycle.[1][2][3]

These application notes provide a comprehensive protocol for conducting metabolic flux analysis using this compound. The protocol covers experimental design, cell culture and labeling, sample preparation, mass spectrometry analysis, and data interpretation.

Metabolic Fate of this compound

Xylitol enters the cell and is converted to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the pentose phosphate pathway.[4] The 13C label at the 5th position of xylitol will be incorporated into various downstream metabolites, and tracking its distribution allows for the quantification of fluxes through the PPP and connected pathways.

Figure 1: Metabolic pathway of this compound.

Experimental Workflow

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis. The overall workflow is depicted below.

Figure 2: Experimental workflow for 13C-MFA.

Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (ensure high isotopic purity)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Adaptation Phase: Culture cells in a medium containing a non-labeled carbon source mixture that mimics the final labeling medium for at least 24 hours to allow for metabolic adaptation.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with dialyzed FBS and the desired concentration of this compound. Other carbon sources, such as glucose and glutamine, can be included at physiological concentrations.

-

Initiate Labeling: Replace the adaptation medium with the pre-warmed labeling medium. The duration of labeling will depend on the time required to reach isotopic steady-state, which should be determined empirically for the specific cell line and conditions (typically 6-24 hours).[5]

Rapid Quenching and Metabolite Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells.

Materials:

-

Cold saline solution (0.9% NaCl in water)

-

Quenching solution (e.g., -80°C methanol or a cold methanol/acetonitrile/water mixture)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: Aspirate the labeling medium and immediately wash the cells with cold saline. Then, add the ice-cold quenching solution to the culture plate to rapidly halt enzymatic activity.[5]

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Further lyse the cells by sonication or freeze-thaw cycles.

-

Phase Separation: Add a non-polar solvent (e.g., chloroform) to the cell lysate to separate the polar metabolites from lipids and proteins. Vortex vigorously and centrifuge to separate the phases.

-

Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

Sample Preparation for Mass Spectrometry

For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility.

Materials:

-

Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))

-

Pyridine

-

Heating block or oven

Procedure:

-

Drying: Dry the collected aqueous phase completely under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Add pyridine to the dried metabolites, followed by the derivatization agent (e.g., MTBSTFA). Incubate at a controlled temperature (e.g., 60-80°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.[5]

Analytical Measurement

The derivatized samples are then analyzed by GC-MS or the underivatized polar extracts by LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

GC-MS Method:

-

Column: A suitable column for separating polar metabolites (e.g., DB-5ms).

-

Injection: Splitless injection is typically used.

-

Oven Program: A temperature gradient is used to separate the metabolites.

-

MS Detection: The mass spectrometer is operated in either scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments.

LC-MS/MS Method:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or anion exchange column is suitable for separating polar metabolites like sugar phosphates.[6][7]

-

Mobile Phase: A gradient of aqueous and organic solvents.

-

MS/MS Detection: Multiple reaction monitoring (MRM) is often used for high sensitivity and specificity.[6][7]

Data Presentation and Analysis

Mass Isotopomer Distributions

The raw mass spectrometry data provides the relative abundance of different mass isotopomers for each metabolite. This data must be corrected for the natural abundance of 13C and other heavy isotopes.[8] The corrected mass isotopomer distributions (MIDs) reflect the incorporation of the 13C label from this compound.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Ribose-5-Phosphate | 0.30 | 0.50 | 0.15 | 0.04 | 0.01 | 0.00 |

| Fructose-6-Phosphate | 0.25 | 0.45 | 0.20 | 0.07 | 0.02 | 0.01 |

| Sedoheptulose-7-Phosphate | 0.20 | 0.40 | 0.25 | 0.10 | 0.04 | 0.01 |

| Pyruvate | 0.60 | 0.30 | 0.08 | 0.02 | - | - |

| Lactate | 0.62 | 0.28 | 0.08 | 0.02 | - | - |

| Citrate | 0.55 | 0.30 | 0.10 | 0.03 | 0.01 | 0.01 |

Note: The values in this table are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Metabolic Flux Calculation

The corrected MIDs, along with measured extracellular fluxes (e.g., xylitol uptake, lactate secretion), are used as inputs for computational models to estimate intracellular fluxes. Software packages such as INCA, Metran, or WUFlux can be used for this purpose. These programs use mathematical algorithms to find the set of fluxes that best explain the observed labeling patterns.

Table 2: Example of Calculated Metabolic Fluxes

| Reaction | Flux (relative to Xylitol uptake) |

| Xylitol uptake | 100 |

| Pentose Phosphate Pathway (oxidative) | 30 |

| Pentose Phosphate Pathway (non-oxidative) | 70 |

| Glycolysis (from G6P) | 40 |

| Pyruvate to Lactate | 25 |

| Pyruvate to TCA cycle | 15 |

Note: The values in this table are for illustrative purposes and represent a hypothetical metabolic state.

Conclusion

The protocol outlined in these application notes provides a robust framework for utilizing this compound in metabolic flux analysis. This approach offers a powerful tool for investigating the pentose phosphate pathway and its role in cellular metabolism, with significant applications in basic research, drug discovery, and metabolic engineering. The successful implementation of this protocol will provide valuable insights into the metabolic phenotype of the biological system under investigation.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope ( δ 13C) profiling of xylitol and sugar in South Africa [scielo.org.za]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Xylitol-5-¹³C Incorporation Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Xylitol-5-¹³C incorporation into metabolic pathways using mass spectrometry. The methodologies described herein are essential for researchers studying the pentose phosphate pathway (PPP), related metabolic disorders, and the efficacy of therapeutic interventions targeting these pathways.

Introduction

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway.[1][2] Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of xylitol and quantify its flux through various biochemical reactions.[3][4] Mass spectrometry, with its high sensitivity and specificity, is the analytical method of choice for these studies.[5][6] This document outlines protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to measure the incorporation of Xylitol-5-¹³C into intracellular metabolites.

Metabolic Significance of Xylitol Incorporation

Xylitol is metabolized via the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[5][6] As illustrated in the pathway diagram below, xylitol can be converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a central intermediate of the PPP.[4] By tracing the incorporation of the ¹³C label from Xylitol-5-¹³C, researchers can elucidate the activity of this pathway under various physiological or pathological conditions.

Experimental Workflow Overview

The general workflow for quantifying Xylitol-5-¹³C incorporation involves several key stages, from sample preparation to data analysis. This process is designed to ensure the accurate and reproducible measurement of ¹³C-labeled intracellular metabolites.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of xylitol and related sugars by mass spectrometry. It is important to note that these values are illustrative and the performance for ¹³C-labeled analytes should be established in the specific laboratory setting.

Table 1: LC-MS/MS Performance Data for Unlabeled Xylitol

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.61 - 4.04 µg/mL | [6] |

| Limit of Quantification (LOQ) | 2.04 - 13.46 µg/mL | [6] |

| Linearity (R²) | ≥ 0.9986 | [6] |

| Recovery | 99 - 100.03 % | [6] |

Table 2: GC-MS Performance Data for Unlabeled Xylitol

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.03 mg/L | [7] |

| Linearity (R²) | 0.997 | [7] |

| Intra-assay CV | 7.2% - 11.2% | [7] |

| Inter-assay CV | 6.8% - 13.2% | [7] |

| Recovery | 92.1% - 124.7% | [7] |

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular Metabolite Analysis

This protocol details the steps for extracting intracellular metabolites from cultured cells labeled with Xylitol-5-¹³C.

Materials:

-

Cell culture medium

-

Xylitol-5-¹³C

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol in water, pre-chilled to -45°C

-